molecular formula C17H16N4O2S3 B4778746 4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide

4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B4778746
M. Wt: 404.5 g/mol
InChI Key: DBYZJPAOLHMGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCTA and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of BCTA is not fully understood. However, it has been suggested that BCTA may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. BCTA may also interact with proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects:
BCTA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BCTA can inhibit the growth of cancer cells and bacteria. BCTA has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, BCTA has been shown to interact with proteins involved in various cellular processes, such as transcription and translation.

Advantages and Limitations for Lab Experiments

BCTA has several advantages as a research tool. It is easy to synthesize, relatively inexpensive, and exhibits potent biological activity. However, BCTA also has some limitations. It is not very soluble in water, which can make it challenging to use in some experiments. Additionally, BCTA can exhibit non-specific binding to proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on BCTA. One area of interest is the development of BCTA-based materials for various applications, such as drug delivery and sensing. Another area of interest is the identification of the molecular targets of BCTA, which can provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of BCTA in various animal models and human trials.
Conclusion:
In conclusion, BCTA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is easy to synthesize, exhibits potent biological activity, and has several advantages as a research tool. However, it also has some limitations, and further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy. Overall, BCTA is a promising compound that has the potential to contribute to various areas of research.

Scientific Research Applications

BCTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BCTA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, BCTA has been used as a probe to study the interaction between proteins and small molecules. In materials science, BCTA has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

1-benzyl-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S3/c22-26(23,21-17-18-10-11-25-17)15-8-6-14(7-9-15)20-16(24)19-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,21)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYZJPAOLHMGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(benzylcarbamothioyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide

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